molecular formula C23H18O3 B11162816 4-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one

4-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one

Cat. No.: B11162816
M. Wt: 342.4 g/mol
InChI Key: GTDGGIFUGNCTKA-JXMROGBWSA-N
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Description

4-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromen-6-one core with a 4-methyl group and a 3-{[(2E)-3-phenylprop-2-en-1-yl]oxy} substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the 4-methyl group: This step often involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 3-{[(2E)-3-phenylprop-2-en-1-yl]oxy} group: This can be accomplished through etherification reactions, where the phenolic hydroxyl group is reacted with an appropriate allyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[c]chromen-6-one core or the substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has shown potential as a bioactive molecule with antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research indicates its potential use in the development of new therapeutic agents for treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one, known for their antioxidant and anti-inflammatory properties.

    Coumarins: Compounds with a similar core structure, widely studied for their anticoagulant and anticancer activities.

    Flavonoids: Polyphenolic compounds with structural similarities, known for their diverse biological activities.

Uniqueness

4-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one stands out due to its unique substituent pattern, which imparts distinct chemical and biological properties. Its specific combination of a benzo[c]chromen-6-one core with a 4-methyl group and a 3-{[(2E)-3-phenylprop-2-en-1-yl]oxy} substituent makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

4-methyl-3-[(E)-3-phenylprop-2-enoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C23H18O3/c1-16-21(25-15-7-10-17-8-3-2-4-9-17)14-13-19-18-11-5-6-12-20(18)23(24)26-22(16)19/h2-14H,15H2,1H3/b10-7+

InChI Key

GTDGGIFUGNCTKA-JXMROGBWSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC=CC4=CC=CC=C4

Origin of Product

United States

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